molecular formula C11H11IN2O B10858839 Iodoantipyrine I 131 CAS No. 3791-63-7

Iodoantipyrine I 131

Cat. No.: B10858839
CAS No.: 3791-63-7
M. Wt: 318.12 g/mol
InChI Key: ZZOBLCHCPLOXCE-HJSJVHDISA-N
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Description

Iodoantipyrine I 131 is a radioiodinated derivative of antipyrine, a pyrazolone derivative. This compound is labeled with the radioactive isotope iodine-131, which is widely used in nuclear medicine due to its ability to emit both beta and gamma radiation. This compound has been utilized in various scientific research applications, particularly in the measurement of regional cerebral blood flow.

Preparation Methods

Synthetic Routes and Reaction Conditions

Iodoantipyrine I 131 is synthesized from antipyrine through a series of chemical reactions. The preparation involves the following steps :

  • Reaction Equation: : [ 3C_{11}H_{12}N_2O + 2KI + KIO_3 + 3HCl \rightarrow 3C_{11}H_{11}N_2OI + 3KCl + 3H_2O ] Here, antipyrine reacts with potassium iodide, potassium iodate, and hydrochloric acid to form iodoantipyrine.

  • Purification: : The product is separated from the reaction mixture and purified by recrystallization.

  • Labeling with Iodine-131: : The iodoantipyrine is labeled with iodine-131 through an exchange reaction with sodium iodide I 131. The labeled compound is then separated from unbound radioactivity by anion exchange chromatography .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The labeled compound is stored in methanol at low temperatures to minimize spontaneous deiodination .

Chemical Reactions Analysis

Types of Reactions

Iodoantipyrine I 131 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of iodoantipyrine, while substitution reactions can produce halogenated derivatives .

Mechanism of Action

The mechanism of action of iodoantipyrine I 131 involves its ability to cross the blood-brain barrier due to its lipid solubility. Once inside the brain, the compound distributes parallel to the whole body, allowing for the measurement of regional cerebral blood flow. The radioactive iodine-131 emits beta and gamma radiation, which can be detected and measured .

Properties

CAS No.

3791-63-7

Molecular Formula

C11H11IN2O

Molecular Weight

318.12 g/mol

IUPAC Name

4-(131I)iodanyl-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C11H11IN2O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3/i12+4

InChI Key

ZZOBLCHCPLOXCE-HJSJVHDISA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)[131I]

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)I

Origin of Product

United States

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